4-Hexylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172887. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEPWESLFZVUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066720 | |

| Record name | Benzoic acid, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21643-38-9 | |

| Record name | 4-Hexylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF567YY01P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hexylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

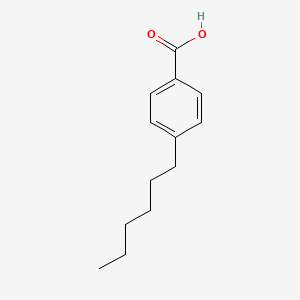

4-Hexylbenzoic acid is an organic compound featuring a benzoic acid core substituted with a hexyl group at the para-position. This molecule serves as a significant building block in the synthesis of various functional materials, particularly liquid crystals, and polymers.[1] Its aliphatic chain imparts unique solubility and thermal properties, making it a versatile intermediate in organic and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure

The structure of this compound consists of a benzene ring bonded to a carboxylic acid group and a hexyl (six-carbon) alkyl chain. The IUPAC name for this compound is this compound.[1]

Diagram of the this compound chemical structure.

Chemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields, influencing its reactivity, solubility, and physical state.

| Property | Value |

| Identifiers | |

| IUPAC Name | This compound[1] |

| CAS Number | 21643-38-9[1] |

| Synonyms | p-Hexylbenzoic acid, 4-n-Hexylbenzoic acid[1] |

| Molecular Information | |

| Molecular Formula | C13H18O2[1] |

| Molecular Weight | 206.28 g/mol [1] |

| Physical Properties | |

| Appearance | White to slightly beige crystalline powder or flakes |

| Melting Point | 95-97 °C |

| Boiling Point | 330.3 ± 21.0 °C at 760 mmHg |

| Solubility | Soluble in methanol (0.1 g/mL, clear) |

| Acid-Base Properties | |

| pKa | 4.36 ± 0.10 (Predicted) |

| Spectral Data | |

| 1H NMR | Spectra available[1] |

| 13C NMR | Spectra available[1] |

| IR | Spectra available[1] |

Experimental Protocols

Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from a halo-substituted hexylbenzene, followed by carboxylation.[2]

Workflow:

Grignard synthesis workflow for this compound.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether. A solution of 1-bromo-4-hexylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding 4-hexylphenylmagnesium bromide.

-

Carboxylation: The Grignard reagent is cooled in an ice bath and slowly poured over crushed dry ice (solid carbon dioxide). The mixture is stirred until it reaches room temperature.

-

Acidic Workup: The reaction mixture is quenched with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt, precipitating the crude this compound.

-

Extraction: The product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Synthesis via Oxidation of 4-Hexyltoluene

This method involves the oxidation of the methyl group of 4-hexyltoluene to a carboxylic acid.[3][4][5]

Workflow:

References

4-Hexylbenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hexylbenzoic acid, a molecule of significant interest in materials science and with emerging relevance in biocatalysis. This document consolidates its fundamental chemical properties, spectroscopic data, and a detailed experimental protocol for its biotransformation.

Core Chemical and Physical Properties

This compound, with the CAS Number 21643-38-9 , is an aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Identifier/Property | Value | Source(s) |

| CAS Number | 21643-38-9 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-n-Hexylbenzoic acid, p-Hexylbenzoic acid | [1] |

| Melting Point | 95-97 °C | [2][4] |

| Boiling Point | 330.3 ± 21.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 157.5 ± 16.7 °C | [4] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [4] |

| LogP | 5.01 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectroscopic information.

| Spectroscopy Type | Data Highlights | Source(s) |

| ¹H NMR | Data available from BRUKER AC-300 instrument. | [1] |

| ¹³C NMR | Spectra have been recorded and are available. | [1] |

| Infrared (IR) | FTIR spectra obtained using KBr wafer technique. | [1] |

| Mass Spectrometry | GC-MS data available from NIST Mass Spectrometry Data Center. | [1] |

Applications in Research and Development

This compound is predominantly utilized as an intermediate in the synthesis of liquid crystals.[2] Its molecular structure, featuring a rigid aromatic core and a flexible alkyl chain, is conducive to the formation of mesophases.

Recent research has also identified this compound as a substrate for the cytochrome P450 enzyme, CYP102A1.[5] This finding opens avenues for its use in biocatalytic processes and for studying enzyme-substrate interactions. Spectroscopic binding studies have shown that this compound binds to the active site of CYP102A1 with a dissociation constant (Kd) of 2.6 ± 0.1 μM.[5] The NADPH consumption rate in the presence of this compound was determined to be 45 ± 1 min⁻¹, with a coupling efficiency of 77%.[5]

Experimental Protocol: Biotransformation of this compound

The following is a detailed methodology for the whole-cell biotransformation of this compound using CYP102A1, a process relevant to drug metabolism and biocatalysis studies.

Objective: To convert this compound into its hydroxylated derivatives using a whole-cell system expressing CYP102A1.

Materials:

-

Escherichia coli cells expressing CYP102A1

-

This compound (HBA)

-

Growth medium (e.g., Terrific Broth)

-

Inducing agent (e.g., IPTG)

-

Buffer solution (e.g., potassium phosphate buffer)

-

Organic solvent (e.g., ethyl acetate)

-

Analytical standards (ω-1- and ω-2-hydroxyhexylbenzoic acid)

Procedure:

-

Cell Culture and Induction:

-

Inoculate a suitable volume of growth medium with the E. coli strain harboring the CYP102A1 gene.

-

Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce the expression of CYP102A1 by adding an appropriate concentration of the inducing agent (e.g., 1 mM IPTG).

-

Continue the incubation at a lower temperature (e.g., 25°C) for a defined period (e.g., 16 hours) to allow for protein expression.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cell pellet in the reaction buffer to a desired cell density.

-

Add this compound to the cell suspension to a final concentration of 5 mM.[5]

-

Incubate the reaction mixture at a controlled temperature with shaking for 4 hours.[5]

-

-

Extraction and Analysis:

-

Acidify the reaction mixture to a pH of ~2 using a suitable acid (e.g., HCl).

-

Extract the products from the aqueous phase using an organic solvent such as ethyl acetate.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

-

Analyze the resulting products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated derivatives of this compound.

-

Expected Outcome: This biotransformation typically yields ω-1- and ω-2-hydroxyhexylbenzoic acid.[5] In a biphasic system, approximately 86% conversion of 5 mM this compound can be achieved in 4 hours, resulting in 3.8 mM ω-2- and 0.5 mM ω-1-hydroxyhexylbenzoic acid.[5]

Workflow and Pathway Visualizations

To further elucidate the experimental and logical processes discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound | C13H18O2 | CID 30725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CAS#:21643-38-9 | Chemsrc [chemsrc.com]

- 5. Identification and characterization of this compound and 4-nonyloxybenzoic acid as substrates of CYP102A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Hexylbenzoic Acid for Liquid Crystal Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hexylbenzoic acid, a key component in the formulation of liquid crystal mixtures. This document details the primary synthetic routes, experimental protocols, and characterization data, offering a valuable resource for researchers and professionals in materials science and drug development.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal that exhibits mesomorphic properties, making it a significant component in the design and synthesis of liquid crystal displays (LCDs) and other advanced optical materials. Its molecular structure, featuring a rigid aromatic core and a flexible alkyl chain, allows for the formation of the ordered, yet fluid, liquid crystalline state. This guide will focus on two principal and reliable methods for the synthesis of this compound: the Grignard carboxylation of 4-hexylbromobenzene and the oxidation of 4-hexyltoluene.

Synthetic Pathways

Two primary synthetic pathways for the preparation of this compound are outlined below. Each method offers distinct advantages and involves a multi-step process, including the synthesis of the requisite precursor.

Pathway 1: Grignard Carboxylation

This route involves the formation of a Grignard reagent from 4-hexylbromobenzene, which is then reacted with carbon dioxide to yield the target carboxylic acid. The precursor, 4-hexylbromobenzene, can be synthesized from hexylbenzene.

Pathway 2: Oxidation of 4-Hexyltoluene

This pathway utilizes the oxidation of the methyl group of 4-hexyltoluene to a carboxylic acid. 4-Hexyltoluene can be prepared via Friedel-Crafts acylation of toluene followed by a Wolff-Kishner or Clemmensen reduction.

Experimental Protocols

Pathway 1: Grignard Carboxylation of 4-Hexylbromobenzene

This synthesis involves two main stages: the preparation of 4-hexylbromobenzene and its subsequent conversion to this compound.

3.1.1. Synthesis of 4-Hexylbromobenzene (Precursor)

Reaction: Bromination of hexylbenzene.

Materials:

-

Hexylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution

-

Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hexylbenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings.

-

Cool the flask in an ice bath.

-

Slowly add bromine, dissolved in dichloromethane, dropwise to the stirred solution. The reaction is exothermic and should be kept cool.

-

After the addition is complete, allow the mixture to stir at room temperature until the red-brown color of bromine disappears.

-

Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 4-hexylbromobenzene can be purified by vacuum distillation.

3.1.2. Synthesis of this compound via Grignard Reagent

Reaction: Carboxylation of 4-hexylmagnesium bromide.

Materials:

-

4-Hexylbromobenzene

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as an initiator)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-hexylbromobenzene in anhydrous diethyl ether.

-

Add a small amount of the 4-hexylbromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the Grignard reagent formation.

-

Once the reaction has started, add the remaining 4-hexylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker or flask, place a generous amount of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A viscous mass will form.

-

Allow the excess dry ice to sublime.

-

Slowly add aqueous hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer with water and then extract the product into an aqueous sodium hydroxide solution.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or heptane.

Pathway 2: Oxidation of 4-Hexyltoluene

This synthesis involves the preparation of 4-hexyltoluene followed by its oxidation.

3.2.1. Synthesis of 4-Hexyltoluene (Precursor)

Step A: Friedel-Crafts Acylation of Toluene

Reaction: Acylation of toluene with hexanoyl chloride.

Materials:

-

Toluene

-

Hexanoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend aluminum chloride in dichloromethane and cool in an ice bath.

-

Slowly add hexanoyl chloride to the suspension with stirring.

-

Add toluene dropwise to the mixture.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Slowly pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-hexyl-1-methylphenyl ketone.

Step B: Wolff-Kishner Reduction of 4-Hexyl-1-methylphenyl Ketone

Reaction: Reduction of the ketone to an alkyl group.

Materials:

-

4-Hexyl-1-methylphenyl ketone

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the ketone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Once the temperature reaches approximately 200°C, reattach the condenser and reflux for another 3-4 hours.

-

Cool the reaction mixture, add water, and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation. Purify the resulting 4-hexyltoluene by vacuum distillation.

3.2.2. Oxidation of 4-Hexyltoluene to this compound

Reaction: Oxidation with potassium permanganate.

Materials:

-

4-Hexyltoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, add 4-hexyltoluene and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add potassium permanganate in portions. The purple color of the permanganate will disappear as it reacts.

-

Continue refluxing until the purple color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

-

Add sodium bisulfite to the filtrate to destroy any excess permanganate.

-

Acidify the clear filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from ethanol or heptane for further purification.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| Melting Point | 95-97 °C | |

| Boiling Point | 330.3 ± 21.0 °C at 760 mmHg | |

| ¹H NMR (CDCl₃, δ ppm) | ~7.9-8.1 (d, 2H, Ar-H ortho to COOH), ~7.2-7.3 (d, 2H, Ar-H ortho to hexyl), ~2.6 (t, 2H, Ar-CH₂), ~1.6 (m, 2H, CH₂), ~1.3 (m, 6H, (CH₂)₃), ~0.9 (t, 3H, CH₃) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | ~172 (C=O), ~147 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-C), ~36 (Ar-CH₂), ~31.7, ~31.2, ~29.0, ~22.6 (CH₂), ~14.1 (CH₃) | [1] |

| IR (KBr, cm⁻¹) | ~2925 (C-H stretch, alkyl), ~1680 (C=O stretch, acid), ~1605, ~1575 (C=C stretch, aromatic), ~3000-2500 (O-H stretch, acid) | [1] |

Table 2: Comparison of Synthetic Routes

| Feature | Grignard Carboxylation | Oxidation of Alkylbenzene |

| Starting Materials | Hexylbenzene, Bromine, Magnesium, CO₂ | Toluene, Hexanoyl Chloride, Hydrazine, KMnO₄ |

| Key Intermediates | 4-Hexylbromobenzene, Grignard reagent | 4-Hexyl-1-methylphenyl ketone, 4-Hexyltoluene |

| Typical Yield | Moderate to Good | Moderate to Good |

| Purity of Crude Product | Generally good, may contain biphenyl byproduct | Can contain over-oxidized or unreacted material |

| Advantages | Direct introduction of the carboxyl group. | Avoids handling of organometallic reagents. |

| Disadvantages | Requires anhydrous conditions and handling of reactive Grignard reagent. | Involves a strong oxidizing agent and potentially harsh reaction conditions. |

Mandatory Visualizations

Caption: Synthetic pathway for this compound via Grignard carboxylation.

Caption: Synthetic pathway for this compound via oxidation of 4-hexyltoluene.

Caption: Experimental workflow for the Grignard carboxylation synthesis.

Conclusion

The synthesis of this compound is a critical step in the development of novel liquid crystal materials. Both the Grignard carboxylation and the oxidation of 4-hexyltoluene represent viable and effective synthetic strategies. The choice of method will depend on the available starting materials, equipment, and the desired scale of the synthesis. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully synthesize and characterize this important liquid crystal compound. Careful execution of the experimental procedures and thorough purification are paramount to obtaining a product with the high purity required for liquid crystal applications.

References

Mesogenic Properties of 4-Hexylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexylbenzoic acid (6BA) is a calamitic (rod-shaped) thermotropic liquid crystal, meaning it exhibits liquid crystalline properties within a specific temperature range. Its mesogenic behavior is primarily attributed to the formation of hydrogen-bonded dimers, which enhances the molecular anisotropy required for the formation of liquid crystal phases. This technical guide provides a comprehensive overview of the mesogenic properties of this compound, detailing its thermal behavior and the experimental methodologies used for its characterization.

Core Mesogenic Properties

This compound exhibits a nematic liquid crystal phase upon heating from its crystalline solid state before transitioning to an isotropic liquid at a higher temperature. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no long-range positional order.

Quantitative Data

The thermal properties of this compound have been characterized primarily through Differential Scanning Calorimetry (DSC). The key quantitative data for the phase transitions of pure this compound are summarized in the table below.

| Transition | Temperature Range (°C) | Enthalpy of Transition (ΔH) (kJ/mol) | Reference |

| Crystal to Nematic (Cr-N) | 98 - 101 | 23.3 | [1] |

| Nematic to Isotropic (N-I) | 113 - 115 | 0.63 | [1] |

Note: The enthalpy of the Crystal-to-Nematic transition was calculated from the entropy of fusion provided in the NIST Chemistry WebBook, which references Privalko, V.P., et al. (1985). The enthalpy for the Nematic-to-Isotropic transition is also from the same source.

Experimental Protocols

The characterization of the mesogenic properties of this compound relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to perform a heat-cool-heat cycle to erase any previous thermal history of the sample. A typical heating and cooling rate is 10 °C/min under a nitrogen atmosphere to prevent oxidation.

-

Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as the temperature is scanned over the desired range (e.g., from room temperature to 150 °C).

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic peaks on the heating curve correspond to the crystal-to-nematic and nematic-to-isotropic phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for the identification and characterization of liquid crystal phases. It utilizes polarized light to reveal the anisotropic nature of liquid crystalline materials, which appear birefringent under crossed polarizers.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage attached to the polarizing microscope to allow for precise temperature control.

-

Observation: The sample is heated and cooled while being observed between crossed polarizers.

-

Phase Identification:

-

Crystalline Phase: At lower temperatures, the solid crystalline phase will be observed, often with sharp, well-defined crystal structures.

-

Nematic Phase: Upon heating to the Crystal-to-Nematic transition temperature, a characteristic texture will appear. For a nematic phase, a "schlieren" texture with dark brushes or a "threaded" texture is commonly observed. These textures arise from defects (disclinations) in the alignment of the liquid crystal director.

-

Isotropic Phase: At the Nematic-to-Isotropic transition temperature (the clearing point), the sample will become completely dark as it loses its birefringence and becomes an isotropic liquid.

-

Visualization of Mesogenic Behavior

The relationship between temperature and the phase of this compound can be represented as a simple workflow.

Caption: Phase transitions of this compound upon heating.

This in-depth guide provides a foundational understanding of the mesogenic properties of this compound, critical for its application in research and development. The provided data and experimental protocols offer a practical basis for further investigation and utilization of this liquid crystalline material.

References

A Technical Guide to the Solubility of 4-Hexylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexylbenzoic acid is a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals. Its solubility in organic solvents is a critical parameter for process development, formulation, and purification. This technical guide provides a comprehensive overview of the known solubility of this compound, outlines the theoretical principles governing its solubility, and offers detailed experimental protocols for its determination. Due to a scarcity of published quantitative data, this document emphasizes the methodological approach to empower researchers to generate reliable solubility data in-house.

Introduction

This compound (C₁₃H₁₈O₂) is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and a hexyl chain. This amphiphilic structure, possessing both a polar head (the carboxylic acid) and a nonpolar tail (the hexyl group), dictates its solubility behavior in various organic solvents. Understanding and accurately measuring its solubility is paramount for applications ranging from reaction engineering and crystallization to the formulation of drug delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Melting Point | 95-97 °C |

| Boiling Point | 330.3 ± 21.0 °C at 760 mmHg |

| LogP | 5.01 |

| pKa | 4.36 ± 0.10 (Predicted) |

Principles of Solubility

The solubility of this compound is governed by the "like dissolves like" principle. The polar carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and strong dipole-dipole interactions with aprotic polar solvents (e.g., acetone). The nonpolar hexyl chain, however, favors interactions with nonpolar solvents (e.g., hexane, toluene) through van der Waals forces. Consequently, the overall solubility in a given solvent is a balance between these competing interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long hexyl chain suggests some solubility, but the highly polar carboxylic acid group will limit it. Dimerization of the carboxylic acid groups via hydrogen bonding can occur in nonpolar solvents, which may affect solubility.

Quantitative Solubility Data

Despite its industrial relevance, there is a significant lack of published quantitative solubility data for this compound across a range of common organic solvents. The following table summarizes the currently available data and highlights the areas where further experimental determination is required.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Methanol | CH₃OH | Not Specified | 0.1 g/mL[1] |

| Ethanol | C₂H₅OH | Data not available | |

| Acetone | C₃H₆O | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | Data not available | |

| Toluene | C₇H₈ | Data not available | |

| Hexane | C₆H₁₄ | Data not available |

Experimental Protocols for Solubility Determination

Given the data gap, the following section provides detailed methodologies for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for its reliability.[2][3][4]

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid solute with the solvent of interest at a constant temperature.

Materials:

-

This compound (high purity, >99%)

-

Analytical grade organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Determine the concentration of this compound in the filtrate using one of the analytical methods described below.

Quantification Methods

This is a straightforward method for determining the concentration of a non-volatile solute in a volatile solvent.[1][5][6][7][8]

Procedure:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

The mass of the solvent can be calculated from the initial volume and its density at the experimental temperature.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

HPLC is a more sensitive and specific method, particularly useful for lower solubility values or when dealing with complex mixtures.[9][10][11][12][13]

Procedure:

-

Method Development: Develop a suitable reversed-phase HPLC method for the quantification of this compound. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like phosphoric or formic acid to ensure the analyte is in its protonated form) and UV detection at an appropriate wavelength (e.g., ~235 nm).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of this compound.

Conclusion

While there is a notable absence of comprehensive published data on the solubility of this compound in common organic solvents, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine these crucial parameters. By following the outlined shake-flask method coupled with either gravimetric or HPLC analysis, scientists and drug development professionals can generate the high-quality data required for their specific applications, thereby facilitating more efficient and robust process development and formulation design.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Gravimetric Analysis [wiredchemist.com]

- 9. fimm.valahia.ro [fimm.valahia.ro]

- 10. longdom.org [longdom.org]

- 11. [PDF] SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES | Semantic Scholar [semanticscholar.org]

- 12. Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction [qikan.cmes.org]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Hexylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hexylbenzoic acid, a molecule of interest in various research and development fields, including liquid crystals and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the hexyl chain.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to hexyl) |

| ~2.65 | Triplet | 2H | Ar-CH₂- |

| ~1.60 | Multiplet | 2H | -CH₂- |

| ~1.30 | Multiplet | 6H | -(CH₂)₃- |

| ~0.90 | Triplet | 3H | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar 4-alkylbenzoic acids. Actual experimental values may vary slightly.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | -COOH |

| ~148 | Ar-C (para to -COOH) |

| ~130 | Ar-CH (ortho to -COOH) |

| ~129 | Ar-CH (ortho to hexyl) |

| ~128 | Ar-C (ipso to -COOH) |

| ~36 | Ar-CH₂- |

| ~31.5 | -CH₂- |

| ~31 | -CH₂- |

| ~29 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14 | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar 4-alkylbenzoic acids. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is typically acquired using the KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2955, 2927, 2855 | Strong | C-H stretch (Aliphatic) |

| ~1685 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1580 | Medium | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 206.[1]

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - C₃H₇]⁺ |

| 149 | [M - C₄H₉]⁺ |

| 136 | [M - C₅H₁₀]⁺ |

| 135 | [M - C₅H₁₁]⁺ |

| 119 | [M - C₆H₁₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy

Instrumentation: A Bruker AC-300 NMR spectrometer (or equivalent) is typically used.[1]

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal (¹H and ¹³C) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Wafer Method): [1]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Derivatization (e.g., with BSTFA to form the trimethylsilyl ester) may be performed to increase volatility and improve chromatographic peak shape, though it is not always necessary.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermal Behavior of 4-Hexylbenzoic Acid: A Comprehensive DSC Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal behavior of 4-Hexylbenzoic acid (6BA), a significant compound in the field of liquid crystals and material science. The document focuses on the analysis of its phase transitions using Differential Scanning Calorimetry (DSC), offering a valuable resource for researchers and professionals involved in material characterization and development.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its elongated molecular structure, consisting of a rigid benzoic acid core and a flexible hexyl alkyl chain, is responsible for its mesomorphic properties. The study of the thermal behavior of this compound is crucial for understanding its phase transitions, which are fundamental to its application in various technologies, including displays, sensors, and smart materials. Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate these transitions by measuring the heat flow into or out of a sample as a function of temperature or time.

Quantitative Thermal Analysis Data

The thermal transitions of pure this compound, as determined by Differential Scanning Calorimetry, are summarized below. It is important to note that while transition temperatures for the pure compound are available, specific enthalpy values for the phase transitions of pure this compound are not readily found in the surveyed literature. For comparative purposes, enthalpy data for a 1:1 (by weight) mixture of this compound and 4-(octyloxy)benzoic acid are provided as a reference, with the clear understanding that these values are for a mixture and not the pure compound.

Table 1: Phase Transition Temperatures of Pure this compound

| Transition | Temperature Range (°C) |

| Crystal to Nematic (TC-N) | 98 – 101[1] |

| Nematic to Isotropic (TN-I) | 113 – 115[1] |

Note: Another source reports a melting point range of 95-97°C.

Table 2: Reference Enthalpy Values for a 1:1 Mixture of this compound and 4-(octyloxy)benzoic Acid

| Transition | Enthalpy of Transition (ΔH) (J/g) |

| Crystal to Nematic (Heating) | 256.4 |

| Nematic to Isotropic (Heating) | 39.7 |

| Isotropic to Nematic (Cooling) | 34.5 |

| Nematic to Crystal (Cooling) | 243.6 |

Disclaimer: The enthalpy values presented in Table 2 are for a binary mixture and are included for illustrative purposes only. These values may not be representative of pure this compound.

Experimental Protocols

The following section details a typical experimental protocol for the DSC analysis of this compound, synthesized from established methodologies for liquid crystal analysis.

Instrumentation and Sample Preparation

-

Instrument: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

Sample Pans: Standard aluminum pans and lids.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

DSC Measurement Parameters

-

Atmosphere: The measurements are conducted under a dry, inert nitrogen atmosphere with a purge gas flow rate of approximately 50 mL/min to prevent oxidation of the sample.

-

Heating and Cooling Rates: A standard heating and cooling rate of 10 °C/min is employed.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its isotropic phase transition (e.g., 150 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a constant rate of 10 °C/min back to the initial temperature.

-

A second heating scan is often performed to ensure the reproducibility of the thermal events.

-

Data Analysis

The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the temperatures and enthalpies of the phase transitions. The peak temperatures of the endothermic and exothermic events correspond to the transition temperatures. The enthalpy of each transition is calculated by integrating the area under the corresponding peak.

Visualizing the Process and Phase Transitions

To better illustrate the experimental workflow and the thermal behavior of this compound, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for DSC Analysis

Caption: Experimental workflow for DSC analysis of this compound.

Phase Transitions of this compound

Caption: Phase transitions of this compound upon heating and cooling.

References

Crystal Structure of 4-Hexylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-hexylbenzoic acid, a molecule of interest in materials science and potentially in drug design due to its liquid crystalline properties and the biological activities of related benzoic acid derivatives. This document details the crystallographic data, experimental protocols for structure determination, and an exploration of its physicochemical properties.

Core Concepts: Molecular and Crystal Structure

This compound (C₁₃H₁₈O₂) is an organic compound featuring a benzene ring substituted with a hexyl group and a carboxylic acid group at the para positions. This molecular structure, with its rigid aromatic core and flexible aliphatic chain, is conducive to the formation of liquid crystal phases, a state of matter with properties between those of a conventional liquid and a solid crystal.

The crystal structure of this compound has been determined by X-ray crystallography and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 769136.[1] The primary reference for this crystallographic data is the work of Pestov et al. (2010). The crystal packing is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These dimers then arrange into a layered structure, with the aromatic cores and aliphatic chains segregating into distinct regions. This supramolecular organization is a key factor in its ability to form nematic liquid crystal phases.[2]

Visualization of the Synthesis and Crystallization Workflow

The following diagram outlines the typical workflow for the synthesis and crystallographic analysis of this compound.

References

The Versatility of 4-Hexylbenzoic Acid in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Hexylbenzoic acid, a versatile organic compound, is a significant building block in the realm of materials science, primarily recognized for its crucial role in the formulation of liquid crystals. Its unique molecular structure, featuring a rigid aromatic core and a flexible alkyl chain, imparts the necessary anisotropy for the formation of various mesophases. This technical guide delves into the core applications of this compound, with a particular focus on its utilization in liquid crystal technologies. The document provides a comprehensive overview of its properties, synthesis methodologies for its derivatives, and its performance in various material systems, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Applications in Liquid Crystals

This compound is a foundational component in the design and synthesis of thermotropic liquid crystals, which exhibit liquid crystalline properties within a specific temperature range. Its primary application lies in the formation of nematic and bent-core liquid crystals, as well as its use as a component in liquid crystal mixtures to tailor specific properties.

Nematic Liquid Crystals

In nematic liquid crystals, the constituent molecules possess long-range orientational order but no positional order. This compound, through hydrogen bonding, can form dimers that enhance the molecular length and aspect ratio, promoting the formation of the nematic phase. These materials are fundamental to various electro-optical applications, including displays and light shutters.

The thermal properties of this compound and its mixtures are critical for their application. For instance, in binary mixtures with other liquid crystalline compounds like 4-(octyloxy)benzoic acid, the resulting hydrogen-bonded complexes exhibit distinct phase transition temperatures.[1]

Table 1: Thermal Properties of this compound and its Mixtures

| Composition | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |

| This compound (6BA) | Solid to Nematic | 95-114 | - | [2] |

| This compound (6BA) | Nematic to Isotropic | 114 | - | [2] |

| 6BA / 8OBA (1:1 wt%) | Solid to Nematic | 61.5 | 256.4 | [3] |

| 6BA / 8OBA (1:1 wt%) | Nematic to Isotropic | 132.6 | 39.7 | [3] |

| E7:6CB:6BA (80:15:5 wt%) | Solid to LC | -66.6 | - | [3] |

| E7:6CB:6BA (80:15:5 wt%) | LC to Isotropic | 57.53 | - | [3] |

Note: 6BA = this compound, 8OBA = 4-(Octyloxy)benzoic acid, E7 = Liquid crystal mixture, 6CB = 4'-Hexyl-4-biphenylcarbonitrile, LC = Liquid Crystal.

Bent-Core Liquid Crystals

This compound derivatives can also be incorporated into the side arms of bent-core (or "banana") liquid crystals. These materials are of significant interest due to their unique properties, including the formation of polar and chiral structures from achiral molecules. The molecular geometry of these compounds, influenced by the substituted benzoic acid core, dictates the type of mesophase formed, which can range from columnar to lamellar and nematic phases.[1]

Experimental Protocols

Synthesis of 4-Hexyl-1,1'-biphenyl (A Precursor for Liquid Crystals)

A common strategy to create liquid crystal molecules with enhanced thermal stability and a broader mesophase range is to synthesize biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.

Reaction Scheme:

Figure 1: General scheme for the synthesis of a 4-hexyl-1,1'-biphenyl derivative via Suzuki-Miyaura coupling.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobiphenyl (1.0 eq), hexylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and water. Add a base, such as potassium carbonate (2.0 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-hexyl-1,1'-biphenyl.

Synthesis of a this compound Ester (Liquid Crystal)

Esterification is a fundamental reaction for synthesizing many liquid crystalline materials, where this compound can be reacted with a phenolic compound.

Reaction Scheme:

Figure 2: General scheme for the esterification of this compound.

Detailed Protocol:

-

Reactant Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in a dry solvent such as dichloromethane (DCM).

-

Coupling Agent: Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 4-cyanophenyl 4-hexylbenzoate.

Characterization and Performance

The characterization of materials derived from this compound is crucial to understanding their structure-property relationships and evaluating their performance in various applications.

Key Characterization Techniques:

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To identify the liquid crystalline phases by observing their characteristic textures.

-

X-ray Diffraction (XRD): To investigate the molecular arrangement and layer spacing in the different mesophases.

-

Electro-optical Measurements: To evaluate the performance of liquid crystal devices, including switching times, threshold voltage, and contrast ratio.

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of this compound derivatives and their resulting material properties can be visualized to guide the design of new materials with tailored functionalities.

Figure 3: Logical relationship between molecular modifications of this compound and material properties.

Future Outlook

The versatility of this compound as a molecular building block continues to drive innovation in materials science. Future research is expected to explore its applications in emerging areas such as:

-

Organic Electronics: As a component in organic semiconductors and dielectrics.

-

Metal-Organic Frameworks (MOFs): As an organic linker to create porous materials for gas storage and catalysis.

-

Lyotropic Liquid Crystals: For applications in drug delivery and templating of nanomaterials.

References

4-Hexylbenzoic Acid: A Technical Health and Safety Guide for Researchers and Drug Development Professionals

Introduction: This in-depth technical guide provides a comprehensive overview of the health and safety data currently available for 4-Hexylbenzoic acid. It is intended to be a crucial resource for researchers, scientists, and professionals involved in drug development and other laboratory applications. This document consolidates key physical, chemical, and toxicological properties, alongside standardized experimental protocols, to ensure safe handling and informed risk assessment.

Core Safety and Property Data

The following tables summarize the essential quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or flakes | |

| Melting Point | 95-97 °C | [1] |

| Boiling Point | 330.3 ± 21.0 °C at 760 mmHg | [1] |

| Flash Point | 157.5 ± 16.7 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in methanol (0.1 g/mL, clear) | [1] |

Toxicological Data

| Endpoint | Value | Species | Route | Reference |

| Acute Toxicity (LD₅₀) | 56 mg/kg | Mouse | Intravenous | [1] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Rabbit | Dermal | [2][3] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | Rabbit | Ocular | [2][3] |

| Carcinogenicity | No data available | - | - | [2] |

| Germ Cell Mutagenicity | No data available | - | - | [2] |

| Reproductive Toxicity | No data available | - | - | [2] |

Note: The toxicological properties of this compound have not been fully investigated. The provided data is based on the available information and may not be exhaustive.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the following protocols are based on the standardized OECD guidelines that are broadly followed for chemical safety testing.

Acute Toxicity (Intravenous LD₅₀) - General Protocol

The reported intravenous LD₅₀ of 56 mg/kg in mice suggests a study design similar to the following general protocol.

Objective: To determine the median lethal dose (LD₅₀) of a substance when administered intravenously.

Test Species: Mouse.

Methodology:

-

Animal Selection: Healthy, young adult mice of a single strain are acclimatized to laboratory conditions.

-

Dose Preparation: The test substance is dissolved or suspended in a suitable, non-toxic vehicle. A range of dose levels is prepared.

-

Administration: A single, calculated dose is administered to each animal via intravenous injection (e.g., into the tail vein).

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.

-

Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

Skin Irritation - OECD Guideline 404 (Adapted)

This compound is classified as a skin irritant. A typical in vivo study to determine this would follow OECD Guideline 404.

Objective: To assess the potential of a substance to cause reversible inflammatory changes in the skin.

Test Species: Albino rabbit.

Methodology:

-

Animal Preparation: A small area of the animal's dorsal skin is clipped free of fur.

-

Test Substance Application: A 0.5 g dose of the solid substance, moistened with a small amount of water, is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is left in place for 4 hours.

-

Removal and Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a standardized scale (e.g., Draize scale).

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation - OECD Guideline 405 (Adapted)

This compound is also classified as a serious eye irritant. An in vivo study to determine this would follow OECD Guideline 405.

Objective: To assess the potential of a substance to cause reversible or irreversible changes in the eye.

Test Species: Albino rabbit.

Methodology:

-

Animal Selection: Healthy, young adult rabbits with no pre-existing eye defects are used.

-

Test Substance Instillation: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations focus on the cornea, iris, and conjunctiva.

-

Scoring: Lesions are scored based on a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved respirator.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon monoxide, carbon dioxide).

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Ecotoxicological Information

Currently, there is limited specific ecotoxicity data available for this compound. Safety Data Sheets indicate that it is not expected to be hazardous to the aquatic environment, but no quantitative data (e.g., LC₅₀ for fish, EC₅₀ for daphnia) is provided. Further testing would be required to definitively characterize its environmental impact.

Conclusion

This compound is a compound that requires careful handling due to its classification as a skin and eye irritant. While acute toxicity via the intravenous route is high, other routes have not been as thoroughly investigated. Researchers and drug development professionals must adhere to the recommended personal protective equipment and be prepared to follow appropriate first-aid measures in case of exposure. The provided experimental workflows, based on OECD guidelines, offer a framework for understanding the generation of the existing safety data and for designing any further necessary studies. As with any chemical with an incomplete toxicological profile, a cautious and informed approach to handling is paramount.

References

Methodological & Application

Synthesis of High-Purity 4-Hexylbenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-purity 4-hexylbenzoic acid, a valuable intermediate in the manufacturing of liquid crystals, pharmaceuticals, and other advanced materials. The protocols outlined below describe two robust synthetic methodologies: the Grignard reaction and the Suzuki coupling, followed by a comprehensive purification protocol to ensure high purity of the final product.

Introduction

This compound is a carboxylic acid featuring a hexyl chain attached to the para position of a benzene ring. This molecular structure imparts unique properties, making it a key component in the synthesis of liquid crystalline materials and a versatile building block in the development of novel pharmaceutical compounds. The demand for high-purity this compound necessitates reliable and well-characterized synthetic and purification procedures. This application note details two effective synthesis routes and a rigorous purification method, complete with quantitative data and characterization details to guide researchers in obtaining this compound with high purity.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis of this compound via Grignard Reaction

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-hexylbenzene | General Procedure |

| Molar Ratio (Mg:Substrate) | 1.2 : 1 | General Procedure |

| Reaction Time | 2 hours | General Procedure |

| Carboxylation Agent | Dry Ice (solid CO₂) | General Procedure |

| Typical Yield | 75-85% | General Procedure |

| Purity (before recrystallization) | ~95% | Estimated |

| Purity (after recrystallization) | >99% | [1] |

Table 2: Synthesis of this compound via Suzuki Coupling

| Parameter | Value | Reference |

| Starting Materials | 4-Bromobenzoic acid, Hexylboronic acid | General Procedure |

| Catalyst | Pd(PPh₃)₄ | General Procedure |

| Base | K₂CO₃ | General Procedure |

| Solvent | Toluene/Ethanol/Water | General Procedure |

| Reaction Temperature | 80 °C | General Procedure |

| Reaction Time | 12 hours | General Procedure |

| Typical Yield | 80-90% | General Procedure |

| Purity (after purification) | >99% | Estimated |

Table 3: Characterization of High-Purity this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | [2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Melting Point | 99-101 °C | Commercially available data |

| Appearance | White crystalline solid | Commercially available data |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.05 (d, 2H), 7.27 (d, 2H), 2.66 (t, 2H), 1.62 (m, 2H), 1.32 (m, 6H), 0.90 (t, 3H) | [2] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 172.5, 149.3, 130.2, 128.8, 127.0, 36.1, 31.7, 31.2, 29.0, 22.6, 14.1 | [2] |

| IR (KBr, cm⁻¹) | 2925, 2854, 1685, 1610, 1428, 1318, 1290, 935, 850, 775 | Spectroscopic database |

Experimental Protocols

Synthesis Method 1: Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-4-hexylbenzene via a Grignard reaction followed by carboxylation.

Materials:

-

1-Bromo-4-hexylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

6 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-